6-Morpholinonicotinoyl Chloride

Description

BenchChem offers high-quality 6-Morpholinonicotinoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Morpholinonicotinoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

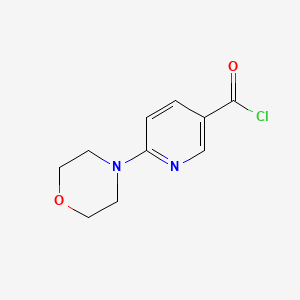

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYODHVYKUWKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380098 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313350-36-6 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Morpholinonicotinoyl Chloride

This guide provides a comprehensive overview of the synthetic pathways for obtaining 6-morpholinonicotinoyl chloride, a key building block in modern medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of 6-Morpholinonicotinoyl Chloride

6-Morpholinonicotinoyl chloride and its derivatives are integral components in the synthesis of a wide array of pharmacologically active molecules. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. The nicotinoyl scaffold, a substituted pyridine ring, is a versatile pharmacophore present in numerous approved drugs. The combination of these two structural features in 6-morpholinonicotinoyl chloride makes it a valuable intermediate for the development of novel therapeutics targeting a range of diseases.

This guide will explore the two most logical and scientifically sound synthetic routes to this target molecule, providing detailed protocols and expert insights to ensure reproducibility and high purity of the final product.

Synthetic Strategy Overview: Two Convergent Pathways

The synthesis of 6-morpholinonicotinoyl chloride can be approached via two primary retrosynthetic pathways. The choice between these routes may depend on the availability of starting materials, scalability, and the specific purity requirements of the final compound.

Pathway A involves the initial formation of the morpholine-substituted nicotinic acid, followed by the conversion of the carboxylic acid to the desired acid chloride.

Pathway B follows a more direct approach where a pre-formed acid chloride on the nicotinic acid backbone reacts with morpholine to yield the final product.

Caption: Overview of the two primary synthetic strategies for 6-morpholinonicotinoyl chloride.

Pathway A: Synthesis via 6-Morpholinonicotinic Acid

This pathway is a robust and often preferred method due to the stability of the intermediate, 6-morpholinonicotinic acid, which can be purified to a high degree before the final, moisture-sensitive chlorination step.

Step 1: Synthesis of 6-Chloronicotinic Acid

The journey begins with a suitable precursor, 6-chloronicotinic acid. A common and industrially viable method for its preparation is the oxidation of 2-chloro-5-methylpyridine.[1] This transformation can be achieved using strong oxidizing agents, though milder, more environmentally benign methods employing catalytic oxygen are also reported.[1]

Step 2: Synthesis of 6-Morpholinonicotinic Acid

The core of this pathway lies in the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring with morpholine. To facilitate this reaction and avoid side reactions with the carboxylic acid group, it is often advantageous to first protect the carboxylic acid as an ester.

Experimental Protocol: Esterification, Nucleophilic Substitution, and Hydrolysis

-

Esterification of 6-Chloronicotinic Acid:

-

To a solution of 6-chloronicotinic acid in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the methyl 6-chloronicotinate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

-

-

Nucleophilic Aromatic Substitution with Morpholine:

-

Dissolve the methyl 6-chloronicotinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of morpholine (typically 2-3 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture and pour it into water.

-

Extract the product, methyl 6-morpholinonicotinate, with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude morpholine-substituted ester.

-

-

Hydrolysis to 6-Morpholinonicotinic Acid:

-

Dissolve the crude methyl 6-morpholinonicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the 6-morpholinonicotinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Caption: Workflow for the synthesis of 6-morpholinonicotinic acid.

Step 3: Conversion to 6-Morpholinonicotinoyl Chloride

The final step in this pathway is the conversion of the carboxylic acid to the highly reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]

Experimental Protocol: Chlorination with Thionyl Chloride

-

CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 6-morpholinonicotinic acid.

-

Slowly add an excess of thionyl chloride (neat or in an inert solvent like dichloromethane or toluene).

-

A catalytic amount of DMF can be added to accelerate the reaction.

-

Gently heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap to protect the vacuum pump.

-

The resulting crude 6-morpholinonicotinoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or by crystallization.

-

| Parameter | Value |

| Starting Material | 6-Morpholinonicotinic Acid |

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent (optional) | Dichloromethane, Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 1-3 hours |

Table 1: Typical reaction conditions for the chlorination of 6-morpholinonicotinic acid.

Pathway B: Direct Amination of 6-Chloronicotinoyl Chloride

This pathway offers a more convergent approach, where the reactive acid chloride is prepared first and then reacted with morpholine. The main challenge of this route is the handling of the relatively unstable 6-chloronicotinoyl chloride.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

This intermediate is prepared from 6-chloronicotinic acid using a standard chlorinating agent. A well-documented procedure utilizes phosphorus oxychloride and phosphorus pentachloride.[3]

Experimental Protocol: Preparation of 6-Chloronicotinoyl Chloride

-

CAUTION: This reaction involves corrosive and moisture-sensitive reagents. It must be conducted in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

-

In a round-bottom flask, combine 6-chloronicotinic acid, phosphorus oxychloride, and phosphorus pentachloride.[3]

-

Slowly heat the mixture with stirring.

-

Once the initial reaction subsides, increase the temperature to reflux and maintain for 1-2 hours.[3]

-

After cooling, remove the volatile components under reduced pressure.

-

The crude 6-chloronicotinoyl chloride is often obtained as a solid and can be purified by distillation or crystallization.

-

Step 2: Reaction of 6-Chloronicotinoyl Chloride with Morpholine

This is a standard acylation reaction where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[4][5]

Experimental Protocol: Acylation of Morpholine

-

Dissolve 6-chloronicotinoyl chloride in a dry, aprotic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of morpholine (at least 2 equivalents to act as both nucleophile and base, or 1 equivalent of morpholine and 1 equivalent of a non-nucleophilic base like triethylamine).

-

Slowly add the morpholine solution to the stirred solution of the acid chloride, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up by washing with water and a mild aqueous acid to remove excess morpholine and the amine hydrochloride salt.

-

The organic layer is then dried and concentrated to yield the crude 6-morpholinonicotinoyl chloride. Further purification can be achieved by column chromatography or recrystallization.

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to 6-Morpholinonicotinoyl Chloride: Properties, Reactivity, and Synthetic Applications

Abstract

6-Morpholinonicotinoyl chloride is a substituted acyl chloride derivative of nicotinic acid, featuring a morpholine moiety at the 6-position of the pyridine ring. While not extensively characterized in mainstream academic literature, this compound serves as a valuable bifunctional building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions, and the tertiary amine of the morpholine ring, which can influence solubility and downstream chemical modifications. This guide provides a comprehensive overview of its known chemical properties, predicted reactivity based on first principles, and practical considerations for its use in a research and development setting. We consolidate available data from chemical suppliers and patent literature to offer a foundational understanding for researchers and drug development professionals.

Chemical Identity and Core Physicochemical Properties

6-Morpholinonicotinoyl chloride is a solid at room temperature, valued for its role as a precursor in multi-step organic syntheses. Its identity is defined by the following key parameters:

| Property | Value | Source |

| IUPAC Name | 6-morpholino-3-pyridinecarbonyl chloride | |

| CAS Number | 24339-61-7 | |

| Molecular Formula | C10H11ClN2O2 | |

| Molecular Weight | 226.66 g/mol | |

| Canonical SMILES | C1COCCN1C2=CC=C(C=N2)C(=O)Cl | |

| Physical Form | Solid (Typical) | Supplier Data |

| Purity | Typically >95% | Supplier Data |

Structural Diagram

The structure combines a pyridine core, a reactive acyl chloride at the 3-position, and a morpholine substituent at the 6-position.

Caption: Chemical structure of 6-Morpholinonicotinoyl chloride.

Reactivity, Stability, and Handling

Reactivity Profile

The primary driver of 6-Morpholinonicotinoyl chloride's reactivity is the acyl chloride functional group . This group is a highly effective acylating agent due to the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen, which renders the carbonyl carbon highly electrophilic.

Key Reactions:

-

Nucleophilic Acyl Substitution: It will react readily with a wide range of nucleophiles. This is the cornerstone of its synthetic utility.

-

With Alcohols: Forms esters.

-

With Amines: Forms amides. This is a very common application, as seen in the synthesis of various bioactive molecules.

-

With Water: Hydrolyzes to form the corresponding carboxylic acid (6-morpholinonicotinic acid). This reaction is often undesirable and necessitates careful handling under anhydrous conditions.

-

The pyridine ring itself is relatively electron-deficient, which deactivates it towards electrophilic aromatic substitution. The morpholine group, being an amino substituent, is an activating group, but the primary reactivity of the molecule remains at the acyl chloride site.

Stability and Storage

Due to its high reactivity with water, 6-Morpholinonicotinoyl chloride is moisture-sensitive . Exposure to atmospheric humidity will lead to rapid hydrolysis, degrading the starting material and producing hydrochloric acid as a byproduct.

Recommended Storage Protocol:

-

Container: Store in a tightly sealed, airtight container. A bottle with a PTFE-lined cap is ideal.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to displace moisture and oxygen.

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended to slow down any potential decomposition pathways.

-

Location: Keep away from incompatible materials, particularly bases, strong oxidizing agents, and protic solvents (alcohols, water).

Safe Handling Procedures

As with all acyl chlorides, proper personal protective equipment (PPE) is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: Handle only in a well-ventilated fume hood to avoid inhalation of vapors, which can be corrosive.

-

Skin Protection: Wear a lab coat and ensure no skin is exposed.

Spill & Waste Management:

-

In case of a spill, do not use water. Neutralize cautiously with a weak base like sodium bicarbonate and absorb with an inert material (e.g., vermiculite).

-

Waste should be disposed of according to institutional and local regulations for reactive chemical waste.

Synthetic Applications and Methodologies

The principal application of 6-Morpholinonicotinoyl chloride is as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It is often used to introduce the "6-morpholinonicotinoyl" moiety into a target structure.

Example Application: Synthesis of Kinase Inhibitors

Patent literature describes the use of 6-Morpholinonicotinoyl chloride in the synthesis of compounds targeting protein kinases, which are crucial in cell signaling pathways. In these syntheses, the compound is used to form a critical amide bond with an amine-containing core structure.

General Experimental Protocol: Amide Bond Formation

This protocol outlines a self-validating, generalized procedure for the acylation of a primary or secondary amine with 6-Morpholinonicotinoyl chloride.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add the amine substrate (1.0 eq) and an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

-

Addition of Base:

-

Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2-1.5 eq). The base acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.

-

-

Addition of Acyl Chloride:

-

Dissolve 6-Morpholinonicotinoyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cooled amine/base mixture over 10-15 minutes. A slow addition rate is key to maintaining temperature control.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The appearance of a new, typically less polar spot (the amide product) and the disappearance of the amine spot indicates reaction completion.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to obtain the pure amide.

-

Workflow Visualization

Caption: Generalized workflow for amide synthesis using 6-Morpholinonicotinoyl chloride.

Conclusion

6-Morpholinonicotinoyl chloride is a specialized reagent whose value lies in its predictable and efficient reactivity as an acylating agent. While detailed characterization data is not abundant, its behavior can be reliably inferred from the fundamental principles of organic chemistry governing its functional groups. For the medicinal or synthetic chemist, it offers a straightforward method for incorporating the 6-morpholinopyridine-3-carbonyl scaffold into target molecules. Success in its application hinges on a disciplined approach to handling, specifically the rigorous exclusion of moisture and the controlled execution of nucleophilic substitution reactions.

References

-

6-Morpholinonicotinoyl chloride - PubChem, National Center for Biotechnology Information. [Link]

- WO2013143211A1 - Substituted pyrazolo [1, 5-a] pyrimidine compounds and use thereof - Google P

A Comprehensive Technical Guide to 6-Morpholinonicotinoyl Chloride (CAS 313350-36-6): A Privileged Scaffold for Kinase Inhibitor Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Among these, heterocyclic scaffolds have proven to be exceptionally valuable. 6-Morpholinonicotinoyl chloride, identified by CAS number 313350-36-6, has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as protein kinase inhibitors. The intrinsic properties of its constituent parts—the reactive acyl chloride, the versatile pyridine core, and the pharmacologically favorable morpholine moiety—combine to create a powerful tool for drug development professionals.

The morpholine ring is widely recognized as a "privileged structure" in drug discovery, often incorporated to enhance aqueous solubility, confer metabolic stability, and establish crucial hydrogen bonding interactions with biological targets.[1][2][3] When attached to a pyridine scaffold, it forms the 6-morpholinopyridine core, a motif present in numerous potent and selective kinase inhibitors. This guide provides an in-depth technical overview of 6-Morpholinonicotinoyl chloride, covering its physicochemical properties, a validated synthetic pathway, core reactivity, and strategic applications in the synthesis of kinase inhibitors, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Structural Elucidation

6-Morpholinonicotinoyl chloride is a solid at room temperature, valued for its defined structure that provides a reliable starting point for complex molecular construction.[][5] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 313350-36-6 | [][6] |

| IUPAC Name | 6-morpholin-4-ylpyridine-3-carbonyl chloride | [][6] |

| Synonyms | 6-Morpholinonicotinoyl chloride, 6-(4-Morpholino)nicotinoyl chloride | [] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [][6] |

| Molecular Weight | 226.66 g/mol | [][6] |

| Melting Point | 122-124 °C | [] |

| Boiling Point | 400.9 °C at 760 mmHg (Predicted) | [] |

| Density | 1.314 g/cm³ (Predicted) | [] |

| SMILES | C1COCCN1C2=NC=C(C=C2)C(=O)Cl | [][6] |

Structural Analysis

The molecule's utility is derived from its three key components:

-

Acyl Chloride: A highly reactive electrophilic group that readily undergoes nucleophilic acyl substitution. This functionality is the primary site of reaction for coupling the building block to other molecules, most commonly amines, to form stable amide bonds.

-

Pyridine Ring: A rigid aromatic core that serves as a scaffold, properly orienting the morpholine and the substituent attached via the acyl chloride. The nitrogen atom in the ring influences the electronic properties of the scaffold.

-

Morpholine Moiety: This saturated heterocycle is a cornerstone of its pharmacological relevance. The oxygen atom is an excellent hydrogen bond acceptor, a feature critical for interaction with the hinge region of many kinase active sites.[5] Furthermore, the morpholine group generally improves the pharmacokinetic profile of a drug candidate.[2]

Caption: Figure 1. Chemical Structure of 6-Morpholinonicotinoyl chloride.

Synthesis and Purification

6-Morpholinonicotinoyl chloride is not typically synthesized in a single step but is prepared from commercially available precursors. A common and reliable laboratory-scale synthesis involves a two-step process starting from 6-chloronicotinic acid.

Proposed Synthetic Pathway

-

Step 1: Nucleophilic Aromatic Substitution. 6-Chloronicotinic acid is reacted with morpholine. The morpholine nitrogen acts as a nucleophile, displacing the chloride at the 6-position of the pyridine ring. This reaction is often performed at elevated temperatures in a suitable solvent.

-

Step 2: Acid Chloride Formation. The resulting 6-morpholinonicotinic acid is converted to the target acyl chloride. This is a standard transformation achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF). This step must be performed under anhydrous conditions to prevent hydrolysis of the product.

Caption: Figure 2. Proposed two-step synthesis workflow.

Detailed Experimental Protocol: Synthesis of 6-Morpholinonicotinoyl chloride

Disclaimer: This protocol is a representative methodology and should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 6-Morpholinonicotinic Acid

-

To a sealed reaction vessel, add 6-chloronicotinic acid (1.0 eq), morpholine (3.0 eq), and a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Causality: Using an excess of morpholine drives the reaction to completion and can also act as a base to neutralize the HCl byproduct. A high-boiling polar aprotic solvent is required to achieve the necessary temperature for the nucleophilic aromatic substitution (SNAr) to proceed at a reasonable rate.

-

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-water.

-

Adjust the pH to ~4-5 with aqueous HCl. The product, 6-morpholinonicotinic acid, will precipitate as a solid.

-

Causality: The product is a zwitterionic carboxylic acid, and its solubility is lowest near its isoelectric point. Acidification protonates the pyridine nitrogen and ensures the carboxylic acid is in its neutral form, promoting precipitation.

-

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 6-Morpholinonicotinoyl chloride

-

Suspend the dried 6-morpholinonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (Nitrogen or Argon).

-

Causality: Anhydrous and inert conditions are critical to prevent the highly reactive acyl chloride product from hydrolyzing back to the carboxylic acid or reacting with atmospheric moisture.[7]

-

-

Add a catalytic amount of DMF (1-2 drops).

-

Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile and accelerates the conversion.

-

-

Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction mixture should become a clear solution as the solid reactant is converted to the soluble product.

-

Once the reaction is complete (indicated by the cessation of gas evolution), remove the solvent and excess chlorinating agent under reduced pressure.

-

Self-Validation: The complete consumption of the starting material and formation of the product can be confirmed by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by LC-MS.

-

-

The crude 6-morpholinonicotinoyl chloride is often obtained as a solid and can be used directly in the next step or purified by recrystallization from an anhydrous solvent if necessary.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 6-morpholinonicotinoyl chloride is dominated by the high reactivity of the acyl chloride functional group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles.

Primary Application: Amide Bond Formation

The most common and strategically important reaction is the formation of an amide bond via nucleophilic acyl substitution with a primary or secondary amine. This reaction is robust, high-yielding, and forms the basis for linking the 6-morpholinopyridine scaffold to other fragments in a drug discovery campaign.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base (often a second equivalent of the amine nucleophile or an added non-nucleophilic base like triethylamine) removes the proton from the nitrogen to yield the final, neutral amide product.

Caption: Figure 3. Mechanism of Amide Formation.

Application in Drug Discovery & Development

The 6-morpholinopyridine scaffold is a validated and highly successful core in modern kinase inhibitors. Its prevalence stems from the ability of the morpholine oxygen to form a critical hydrogen bond with the "hinge" region of the kinase active site, an interaction that anchors the inhibitor and is a key determinant of potency.

The Morpholinopyridine Scaffold in PI3K/mTOR Inhibition

A prime example of this scaffold's success is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5] The 6-morpholinopyridine core acts as an ATP-mimetic, occupying the adenine binding region. The acyl chloride allows for the straightforward introduction of substituents that can occupy adjacent pockets, thereby tuning the inhibitor's potency and selectivity.

Representative Workflow: Synthesis of a Kinase Inhibitor Precursor

This workflow illustrates how 6-morpholinonicotinoyl chloride is used to rapidly generate diverse libraries of potential inhibitors for Structure-Activity Relationship (SAR) studies.

Caption: Figure 4. Drug discovery workflow using the title compound.

Analytical Characterization

Confirming the identity and purity of 6-morpholinonicotinoyl chloride is essential before its use in synthesis. The following table summarizes the expected spectroscopic data based on its structure.[8][9][10]

| Technique | Expected Features | Interpretation |

| ¹H NMR | δ ~7.5-8.8 ppm (3H, m) | Aromatic protons on the pyridine ring. |

| δ ~3.8-4.0 ppm (4H, t) | Protons on carbons adjacent to the morpholine oxygen (-O-CH₂-). | |

| δ ~3.6-3.8 ppm (4H, t) | Protons on carbons adjacent to the morpholine nitrogen (-N-CH₂-). | |

| ¹³C NMR | δ ~165-170 ppm | Carbonyl carbon of the acyl chloride (highly deshielded). |

| δ ~120-160 ppm | Carbons of the pyridine ring. | |

| δ ~66 ppm | Carbons adjacent to the morpholine oxygen (-O-CH₂-). | |

| δ ~45 ppm | Carbons adjacent to the morpholine nitrogen (-N-CH₂-). | |

| IR (Infrared) | ~1770-1790 cm⁻¹ (strong) | C=O stretch of the acyl chloride. The high frequency is characteristic. |

| ~1600 cm⁻¹ (medium) | Aromatic C=C stretching. | |

| ~1115 cm⁻¹ (strong) | C-O-C stretch of the morpholine ring. | |

| MS (Mass Spec) | m/z = 226/228 | Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

Safety, Handling, and Storage

Due to its reactivity, 6-morpholinonicotinoyl chloride requires careful handling.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[7][11][12] It is highly sensitive to moisture and reacts with water to release toxic hydrogen chloride gas.[7]

-

Handling:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][11]

-

Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

-

Avoid contact with incompatible materials such as water, alcohols, amines (unless intended for reaction), and strong bases.[7]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.

-

The container should be kept under an inert atmosphere.

-

Conclusion

6-Morpholinonicotinoyl chloride (CAS 313350-36-6) is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct route to the pharmacologically significant 6-morpholinopyridine scaffold. Its high reactivity, coupled with the proven value of its core structure in kinase inhibition, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the rapid and efficient development of next-generation targeted therapies.

References

-

Matrix Fine Chemicals. (n.d.). 6-(MORPHOLIN-4-YL)PYRIDINE-3-CARBONYL CHLORIDE. Retrieved from [Link]

-

AA Blocks. (n.d.). 2166-14-5 | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 6-Morpholinonicotinoyl chloride. Retrieved from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Scribd. (n.d.). Vihasibio Sciences PVT LTD, - Product List. Retrieved from [Link]

-

PMC - NIH. (n.d.). Advances in reversible covalent kinase inhibitors. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

-

Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Riverland Trading. (n.d.). Maltodextrin Supplier | 9050-36-6. Retrieved from [Link]

-

YouTube. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

PubMed. (2020, July 22). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-(MORPHOLIN-4-YL)PYRIDINE-3-CARBONYL CHLORIDE | CAS 313350-36-6 [matrix-fine-chemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to 6-morpholin-4-ylpyridine-3-carbonyl chloride: Synthesis, Characterization, and Application in Kinase Inhibitor Discovery

Abstract

This technical guide provides an in-depth exploration of 6-morpholin-4-ylpyridine-3-carbonyl chloride, a key heterocyclic building block in modern medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, a detailed methodology for its synthesis, and its critical role in the development of targeted therapeutics. Particular focus is given to its application in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, exemplified by the clinical candidate Pictilisib (GDC-0941). The narrative emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of the Morpholinyl-Pyridine Scaffold

In the landscape of drug discovery, privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—are of immense value. The morpholinyl-pyridine motif is a quintessential example, appearing in a multitude of clinically relevant molecules. The morpholine ring, a saturated heterocycle, is frequently employed by medicinal chemists to enhance aqueous solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor via its oxygen atom.[1] Concurrently, the pyridine ring serves as a versatile aromatic core, offering sites for substitution to modulate electronic properties and vectorially orient functional groups for optimal target engagement.[2]

The title compound, 6-morpholin-4-ylpyridine-3-carbonyl chloride (CAS No: 313350-36-6), weaponizes this privileged scaffold by incorporating a highly reactive acyl chloride functional group.[3] This transforms the stable morpholinyl-pyridine core into a potent acylating agent, primed for the efficient construction of amide bonds—one of the most fundamental linkages in pharmaceutical compounds. Its utility is most prominently demonstrated in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[4][5] This guide will dissect the synthesis and application of this valuable reagent, providing the technical insights necessary for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's properties is paramount for its successful application. The key physicochemical and identifying information for 6-morpholin-4-ylpyridine-3-carbonyl chloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-(morpholin-4-yl)pyridine-3-carbonyl chloride | [3] |

| CAS Number | 313350-36-6 | [3] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 226.66 g/mol | [3] |

| SMILES | ClC(=O)C1=CN=C(C=C1)N1CCOCC1 | [3] |

| InChIKey | CUYODHVYKUWKCO-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

While a comprehensive set of experimentally-derived spectra for 6-morpholin-4-ylpyridine-3-carbonyl chloride is not widely published, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and product confirmation.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~8.6 ppm (d, J ≈ 2.5 Hz, 1H): Proton on C2 of the pyridine ring, deshielded by the adjacent nitrogen and the electron-withdrawing carbonyl chloride.

-

δ ~7.9 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): Proton on C4 of the pyridine ring, coupled to both H-5 and H-2.

-

δ ~6.7 ppm (d, J ≈ 8.8 Hz, 1H): Proton on C5 of the pyridine ring, adjacent to the morpholine-substituted carbon.

-

δ ~3.8 ppm (t, J ≈ 4.8 Hz, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ ~3.6 ppm (t, J ≈ 4.8 Hz, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~168 ppm: Carbonyl carbon of the acyl chloride.

-

δ ~160 ppm: C6 of the pyridine ring (attached to morpholine).

-

δ ~151 ppm: C2 of the pyridine ring.

-

δ ~140 ppm: C4 of the pyridine ring.

-

δ ~125 ppm: C3 of the pyridine ring (attached to the carbonyl group).

-

δ ~107 ppm: C5 of the pyridine ring.

-

δ ~66 ppm: Morpholine carbons adjacent to oxygen (-O-CH₂-).

-

δ ~44 ppm: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

Predicted Infrared (IR) Spectroscopy:

-

~1770-1790 cm⁻¹: Strong C=O stretch, characteristic of an acyl chloride.

-

~1600, ~1570 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250 cm⁻¹: C-N stretching of the morpholine and pyridine moieties.

-

~1115 cm⁻¹: C-O-C stretching of the morpholine ring.

Mass Spectrometry (MS):

-

Expected [M]+: A characteristic isotopic pattern for a molecule containing one chlorine atom, with peaks at m/z 226 (for ³⁵Cl) and 228 (for ³⁷Cl) in an approximate 3:1 ratio.

Synthesis and Handling

The synthesis of 6-morpholin-4-ylpyridine-3-carbonyl chloride is a two-step process starting from commercially available 6-chloronicotinic acid. The workflow involves a nucleophilic aromatic substitution followed by conversion of the resulting carboxylic acid to the target acyl chloride.

Start [label="6-Chloronicotinic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1_reagent [label="Morpholine,\nHigh Temperature", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="6-morpholin-4-ylpyridine-3-carboxylic acid"]; Step2_reagent [label="Thionyl Chloride (SOCl₂)\nor Oxalyl Chloride", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="6-morpholin-4-ylpyridine-3-carbonyl chloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Step 1:\nNucleophilic Aromatic Substitution"]; Step1_reagent -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> Final_Product [label="Step 2:\nAcyl Chloride Formation"]; Step2_reagent -> Final_Product [style=dashed, arrowhead=none]; }

Overall synthetic workflow for the target compound.

Step 1: Synthesis of 6-morpholin-4-ylpyridine-3-carboxylic acid

Causality: The initial step leverages the reactivity of the C6 position of the pyridine ring. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. Morpholine acts as a nucleophile, displacing the chloride in a high-temperature nucleophilic aromatic substitution (SNAr) reaction. Using morpholine itself as the solvent or in a high-boiling point solvent ensures the reaction proceeds to completion.

Protocol:

-

Reaction Setup: To a sealable pressure vessel, add 6-chloronicotinic acid (1.0 eq).[5][6]

-

Reagent Addition: Add an excess of morpholine (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with stirring. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess morpholine under reduced pressure. c. Dissolve the residue in water and acidify with aqueous HCl (e.g., 2M HCl) to a pH of ~3-4. d. The product, 6-morpholin-4-ylpyridine-3-carboxylic acid, will precipitate as a solid. e. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the product, which is often used in the next step without further purification.

Step 2: Synthesis of 6-morpholin-4-ylpyridine-3-carbonyl chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[7] The reaction proceeds via a chlorosulfite intermediate, which is a much better leaving group than the initial hydroxyl group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The hydrochloride salt of the product is often formed and isolated, which can improve its stability and handling characteristics.

Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 6-morpholin-4-ylpyridine-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) as the solvent (a large excess, e.g., 10-15 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 76 °C) and stir for 2-4 hours. The reaction mixture should become a clear solution.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully remove the excess thionyl chloride under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water. c. The remaining solid is the hydrochloride salt of 6-morpholin-4-ylpyridine-3-carbonyl chloride. d. The crude product can be triturated with a dry, non-polar solvent like diethyl ether or hexane to remove residual impurities, filtered, and dried under vacuum. This product is typically used immediately in the subsequent step.

Safety and Handling

6-morpholin-4-ylpyridine-3-carbonyl chloride is a reactive acyl chloride and should be handled with care.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts violently with water and moisture to release corrosive HCl gas. Always handle under an inert, dry atmosphere and store in a desiccator.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Application in Drug Discovery: Synthesis of PI3K Inhibitors

The primary utility of 6-morpholin-4-ylpyridine-3-carbonyl chloride is as a reactive intermediate for creating libraries of compounds for biological screening. Its structure is particularly suited for the synthesis of kinase inhibitors that target the ATP-binding pocket. A prominent example is its use in the synthesis of Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor that has been evaluated in numerous clinical trials for cancer.[4][5]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. It is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to the activation of AKT. Activated AKT then phosphorylates a host of downstream targets, including mTOR, which ultimately promotes protein synthesis, cell growth, and inhibits apoptosis.[8] In many cancers, this pathway is constitutively active due to mutations in key components (e.g., PIK3CA, PTEN loss), making it a prime target for therapeutic intervention.[9]

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pictilisib (GDC-0941)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Downstream [label="Promotes"]; Inhibitor -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Simplified PI3K/Akt/mTOR signaling and inhibitor action.

Role in Pictilisib (GDC-0941) Synthesis: Amide Bond Formation

Pictilisib's structure features a central thieno[3,2-d]pyrimidine core. The synthesis involves coupling a key amine intermediate with an acylating agent to form a critical amide bond. While the exact published synthesis of Pictilisib uses a different acylating partner, 6-morpholin-4-ylpyridine-3-carbonyl chloride represents a structurally analogous and highly relevant reagent for creating similar kinase inhibitors. The following protocol illustrates a representative amide coupling reaction.

Causality: The acyl chloride is a highly electrophilic species. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon.[10] This is followed by the collapse of the tetrahedral intermediate and expulsion of the chloride leaving group. A non-nucleophilic base (like triethylamine or DIPEA) is required to scavenge the HCl that is generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[11]

Protocol: General Amide Coupling

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing intermediate (e.g., an amino-thienopyrimidine, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Cooling: Cool the mixture to 0 °C in an ice bath. This is done to control the exothermicity of the reaction with the highly reactive acyl chloride.

-

Acyl Chloride Addition: Slowly add a solution of 6-morpholin-4-ylpyridine-3-carbonyl chloride hydrochloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

-

Work-up and Purification: a. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel to yield the final amide.

Biological Activity Data

The potency of inhibitors derived from this scaffold is typically evaluated through in vitro kinase assays. Pictilisib (GDC-0941), a molecule conceptually accessible via this chemistry, demonstrates potent inhibition across Class I PI3K isoforms.

| Target Isoform | IC₅₀ (nM) | Reference |

| PI3Kα (p110α) | 3 | [4] |

| PI3Kβ (p110β) | 33 | [9] |

| PI3Kδ (p110δ) | 3 | [9] |

| PI3Kγ (p110γ) | 75 | [9] |

| mTOR | ~580 | [3] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion

6-morpholin-4-ylpyridine-3-carbonyl chloride is a highly valuable and reactive building block for drug discovery. Its design merges the favorable pharmacokinetic properties of the morpholine moiety with the versatile structural and electronic characteristics of the pyridine ring. The presence of the acyl chloride functional group provides a direct and efficient handle for amide bond formation, a cornerstone of medicinal chemistry. As demonstrated through its relevance to the synthesis of potent PI3K inhibitors like Pictilisib, this reagent offers a reliable and strategic tool for constructing targeted therapeutics. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their own drug development programs, facilitating the exploration of new chemical space and the discovery of next-generation kinase inhibitors.

References

-

Matrix Fine Chemicals. 6-(MORPHOLIN-4-YL)PYRIDINE-3-CARBONYL CHLORIDE. [Link]

- Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway: Biologic and Clinical Significance in Breast Cancer. Clinical Cancer Research, 22(10), 2635–2645.

- Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86.

- Saini, K. S., et al. (2013). PI3K/Akt/mTOR pathway and its role in cancer therapeutics: Are we making headway?

- Han, K., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3971.

-

PrepChem. Synthesis of 6-chloronicotinic acid. [Link]

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

- Daina, A., & Zoete, V. (2019). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Discovery Today: Technologies, 32, 23-32.

- Tzara, A., et al. (2020).

- Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.

- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.

- World Intellectual Property Organization. (2007).

-

PubChem. 6-Chloronicotinic acid. [Link]

-

AdooQ BioScience. GDC-0941 (Pictilisib). [Link]

- Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.

-

Royal Society of Chemistry. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

Sources

- 1. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 2. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 3. adooq.com [adooq.com]

- 4. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Amide Synthesis [fishersci.dk]

Synthesis of 6-Morpholinonicotinoyl chloride from 6-chloronicotinic acid

An In-depth Technical Guide to the Synthesis of 6-Morpholinonicotinoyl Chloride from 6-chloronicotinic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-morpholinonicotinoyl chloride, a key intermediate in the development of various pharmaceutical agents. We will delve into the nucleophilic aromatic substitution reaction between 6-chloronicotinic acid and morpholine, followed by the conversion of the resulting carboxylic acid to the corresponding acyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying reaction mechanisms, optimization strategies, and safety considerations. The information presented herein is grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible synthetic method.

Introduction: The Significance of 6-Morpholinonicotinoyl Moiety in Medicinal Chemistry

The nicotinoyl chloride scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a morpholine ring at the 6-position of the pyridine nucleus can significantly modulate the physicochemical properties of the parent molecule, often leading to enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles. Consequently, 6-morpholinonicotinic acid and its derivatives, such as the title compound 6-morpholinonicotinoyl chloride, are crucial building blocks in the synthesis of novel therapeutics targeting a range of diseases.

The synthesis of 6-morpholinonicotinoyl chloride from 6-chloronicotinic acid is a common yet nuanced process. It involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by an acid chloride formation. While seemingly straightforward, the success of this synthesis hinges on a careful selection of reagents and reaction conditions to maximize yield and purity while minimizing side reactions. This guide will provide a detailed and practical approach to this synthesis, backed by scientific principles and experimental evidence.

Reaction Mechanism and Strategic Considerations

The overall transformation of 6-chloronicotinic acid to 6-morpholinonicotinoyl chloride proceeds in two distinct stages. Understanding the mechanism of each step is paramount for troubleshooting and optimization.

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 6-Morpholinonicotinic Acid

The initial step involves the displacement of the chloro substituent on the pyridine ring by morpholine. This reaction proceeds via a classic SNAr mechanism.

Caption: SNAr mechanism for the synthesis of 6-morpholinonicotinic acid.

The pyridine ring of 6-chloronicotinic acid is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the carboxylic acid group. This makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.[1][2] Morpholine, a secondary amine, acts as the nucleophile, attacking the C6 position of the pyridine ring. This initial attack disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] The negative charge in this intermediate is delocalized over the pyridine ring and the carboxylate group, with a significant contribution from a resonance structure where the negative charge resides on the electronegative nitrogen atom of the pyridine ring.[1] This stabilization is a key driving force for the reaction. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding 6-morpholinonicotinic acid.[3][4]

Step 2: Acid Chloride Formation - Synthesis of 6-Morpholinonicotinoyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Several reagents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.

Caption: Conversion of 6-morpholinonicotinic acid to its acyl chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often employed in these reactions. DMF acts as a catalyst by reacting with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride or oxalyl chloride alone. This catalytic cycle accelerates the rate of the reaction.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Chloronicotinic Acid | ≥98% | Commercially Available |

| Morpholine | ≥99% | Commercioally Available |

| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | N/A |

| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A |

Step-by-Step Procedure

Part A: Synthesis of 6-Morpholinonicotinic Acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 eq).

-

Addition of Morpholine: Add an excess of morpholine (3.0-5.0 eq). The excess morpholine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add water to the reaction mixture to dissolve the solid.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 3-4. This will protonate the carboxylic acid and precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to afford 6-morpholinonicotinic acid as a white to off-white solid.

-

Part B: Synthesis of 6-Morpholinonicotinoyl Chloride

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-morpholinonicotinic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C (ice bath).

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-3 hours. The reaction mixture should become a clear solution.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

Add anhydrous diethyl ether to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 6-morpholinonicotinoyl chloride, often as its hydrochloride salt.

-

Caption: Experimental workflow for the two-step synthesis.

Data Summary and Characterization

The following table summarizes typical data for the synthesis of 6-morpholinonicotinoyl chloride.

| Parameter | 6-Morpholinonicotinic Acid | 6-Morpholinonicotinoyl Chloride |

| Appearance | White to off-white solid | White to pale yellow solid |

| Typical Yield | 85-95% | 90-98% |

| Melting Point | >250 °C (decomposes) | 122-124 °C[] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | C₁₀H₁₁ClN₂O₂[] |

| Molecular Weight | 208.22 g/mol | 226.66 g/mol [] |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the morpholine and pyridine moieties and the formation of the acyl chloride.

-

Infrared (IR) Spectroscopy: The IR spectrum of 6-morpholinonicotinic acid will show a broad O-H stretch for the carboxylic acid, which will be absent in the spectrum of the acyl chloride. A strong C=O stretch for the acyl chloride will be observed at a higher wavenumber compared to the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the products.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; Insufficient heating; Insufficient morpholine. | Increase reaction time and/or temperature; Use a larger excess of morpholine. |

| Difficulty in precipitating Step 1 product | pH not optimal for precipitation. | Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-4). |

| Low yield in Step 2 | Incomplete reaction; Hydrolysis of the acyl chloride. | Ensure anhydrous conditions; Use a slight excess of thionyl chloride; Increase reaction time or temperature. |

| Product is an oil or sticky solid in Step 2 | Residual solvent or impurities. | Triturate with a non-polar solvent like hexane or pentane; Recrystallize if necessary. |

Conclusion

The synthesis of 6-morpholinonicotinoyl chloride from 6-chloronicotinic acid is a robust and efficient two-step process that provides a valuable intermediate for pharmaceutical research and development. A thorough understanding of the underlying SNAr and acid chloride formation mechanisms, coupled with careful execution of the experimental protocol, will ensure a high yield and purity of the desired product. The insights and detailed procedures provided in this guide are intended to empower researchers to confidently and successfully perform this important chemical transformation.

References

-

Nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

-

Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses. Retrieved from [Link]

- CN103570612A - Preparation method of 6-chloronicotinic acid. (n.d.). Google Patents.

-

Synthesis of 2-chloronicotinic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (n.d.). Google Patents.

-

Synthesis of 6-chloronicotinoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Spectroscopic Characterization of 6-Morpholinonicotinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 6-Morpholinonicotinoyl Chloride in Medicinal Chemistry

6-Morpholinonicotinoyl chloride, with the chemical formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol , belongs to the family of nicotinoyl chlorides.[] Its structure incorporates a pyridine ring, a morpholine moiety, and a reactive acyl chloride group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of novel therapeutic agents. The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The nicotinoyl core is a well-established pharmacophore present in numerous drugs. The acyl chloride provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry.

A precise understanding of the spectroscopic signature of 6-morpholinonicotinoyl chloride is crucial for:

-

Structural Verification: Confirming the identity and purity of the synthesized or procured material.

-

Reaction Monitoring: Tracking the progress of reactions involving this intermediate.

-

Quality Control: Ensuring the consistency and quality of starting materials in a drug development pipeline.

This guide provides an in-depth, albeit predictive, exploration of the NMR, IR, and MS data for 6-morpholinonicotinoyl chloride.

Molecular Structure and Predicted Spectroscopic Features

The IUPAC name for this compound is 6-morpholin-4-ylpyridine-3-carbonyl chloride.[] The key structural features to consider for spectroscopic analysis are the aromatic pyridine ring with its distinct substitution pattern, the aliphatic morpholine ring, and the electron-withdrawing acyl chloride group.

Figure 1. Molecular structure of 6-Morpholinonicotinoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6-morpholinonicotinoyl chloride is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | d | 1H | H-2 (Pyridine) |

| ~8.0 - 8.2 | dd | 1H | H-4 (Pyridine) |

| ~6.8 - 7.0 | d | 1H | H-5 (Pyridine) |

| ~3.7 - 3.9 | t | 4H | -CH₂-N- (Morpholine) |

| ~3.5 - 3.7 | t | 4H | -CH₂-O- (Morpholine) |

Rationale for Predictions:

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The H-2 proton, being adjacent to the nitrogen and the electron-withdrawing acyl chloride group, will be the most deshielded. The H-4 proton will be deshielded by the nitrogen and the acyl chloride group, while the H-5 proton, being adjacent to the electron-donating morpholine group, will be the most shielded of the aromatic protons. The coupling constants (J-values) would be characteristic of a 1,2,4-trisubstituted pyridine ring.

-

Morpholine Protons: The protons of the morpholine ring are expected to appear as two triplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (-CH₂-N-) will be slightly downfield compared to those adjacent to the oxygen atom (-CH₂-O-) due to the relative electronegativity and local electronic environment.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C=O (Acyl Chloride) |

| ~160 - 165 | C-6 (Pyridine) |

| ~150 - 155 | C-2 (Pyridine) |

| ~138 - 142 | C-4 (Pyridine) |

| ~125 - 130 | C-3 (Pyridine) |

| ~106 - 110 | C-5 (Pyridine) |

| ~66 - 68 | -CH₂-O- (Morpholine) |

| ~44 - 46 | -CH₂-N- (Morpholine) |

Rationale for Predictions:

-

Acyl Chloride Carbonyl: The carbonyl carbon of the acyl chloride is expected to be significantly downfield due to the strong deshielding effect of the oxygen and chlorine atoms.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-6, attached to the electron-donating morpholine nitrogen, and C-2, adjacent to the ring nitrogen and the acyl chloride, are expected to be the most downfield. C-5, shielded by the morpholine group, will be the most upfield of the aromatic carbons.

-

Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region, with the carbon adjacent to the oxygen being more deshielded than the carbon adjacent to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1770 - 1740 | Strong | C=O Stretch (Acyl Chloride) |

| ~1600 - 1580 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

| ~1250 - 1200 | Strong | C-N Stretch (Aryl-Amine) |

| ~1120 - 1080 | Strong | C-O-C Stretch (Ether in Morpholine) |

| ~800 - 750 | Strong | C-Cl Stretch |

Rationale for Predictions:

-

Carbonyl Stretch: The most characteristic peak in the IR spectrum will be the strong absorption of the acyl chloride carbonyl group, which appears at a higher frequency than a typical ketone or ester carbonyl due to the inductive effect of the chlorine atom.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic morpholine ring.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-N and C-O-C Stretches: Strong absorptions corresponding to the C-N bond of the morpholine attached to the pyridine ring and the C-O-C ether linkage within the morpholine ring are expected.

-

C-Cl Stretch: A strong band in the fingerprint region will correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak:

-

[M]⁺: m/z = 226

-

[M+2]⁺: m/z = 228 (due to the ³⁷Cl isotope, with an abundance of approximately one-third of the [M]⁺ peak)

Predicted Fragmentation Pathway:

The fragmentation of 6-morpholinonicotinoyl chloride is likely to proceed through several key pathways:

-

Loss of Chlorine: The initial fragmentation could involve the loss of a chlorine radical to form an acylium ion.

-

Loss of CO: The acylium ion can then lose a molecule of carbon monoxide.

-

Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, such as the loss of ethylene oxide.

-

Cleavage of the Pyridine-Morpholine Bond: The bond between the pyridine ring and the morpholine ring can cleave.

Figure 2. Predicted major fragmentation pathways for 6-Morpholinonicotinoyl chloride.

Experimental Protocols

While specific experimental data is not presented, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 6-morpholinonicotinoyl chloride in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactive nature of the acyl chloride, an aprotic solvent is essential.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans for good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm, longer acquisition time or a higher number of scans may be required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

Mass Spectrometry

-